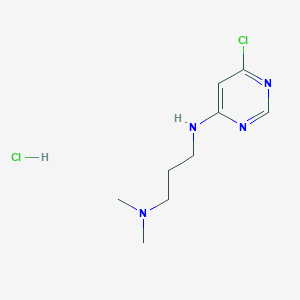

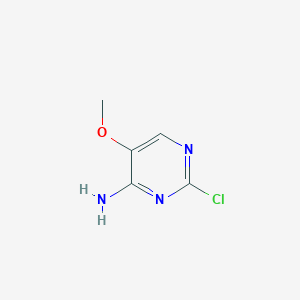

![molecular formula C14H18N2O4 B1398515 2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate CAS No. 1394840-24-4](/img/structure/B1398515.png)

2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate

説明

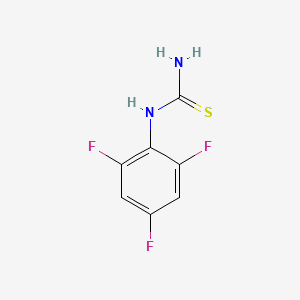

“2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate” is a chemical compound with the molecular formula C15H18N2O6 . It is also known as “benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate” and "benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate" .

Molecular Structure Analysis

The molecular structure of “2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate” can be represented by the InChI code 1S/2C13H16N2O2.C2H2O4/c2*16-12(15-9-13(10-15)7-14-8-13)17-6-11-4-2-1-3-5-11;3-1(4)2(5)6/h2*1-5,14H,6-10H2;(H,3,4)(H,5,6) . The molecular weight of the compound is 554.6 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate” include a molecular weight of 554.6 g/mol . The compound has 4 hydrogen bond donors, 10 hydrogen bond acceptors, and 7 rotatable bonds . The exact mass of the compound is 554.23766406 g/mol .

科学的研究の応用

Synthesis and Application in Pd-catalyzed Aryl Amination Reactions

A study by Burkhard and Carreira (2008) demonstrated a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, highlighting its usefulness in arene amination reactions. This resulted in the production of a variety of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008).

Development of a Practical Synthesis Route

Hamza et al. (2007) described a practical route to synthesize 2,6-diazaspiro[3.3]heptanes. This process involved the reductive amination of a readily available aldehyde with primary amines or anilines, facilitating both library and large-scale synthesis (Hamza et al., 2007).

Synthesis of Novel Angular Spirocyclic Azetidines

Guerot et al. (2011) reported on the synthesis of various novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants. They also described a practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes, showcasing the adaptability of these methods for drug discovery (Guerot et al., 2011).

Improved Synthesis of Bicyclic Spiro Compounds

Van der Haas et al. (2017) presented an improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane. They highlighted the compound's stability and solubility when isolated as a sulfonic acid salt, broadening the scope of its reaction conditions (Van der Haas et al., 2017).

Synthesis of Diazaspiro[4.5]Decane Systems

Martin‐Lopez and Bermejo (1998) described the synthesis of various diazaspiro[4.5]decane systems from D,L-pipecolic acid derivatives. They achieved the spiro structural unit of pandamarine through oxidative cyclization, exploring the stereochemistry involved in the process (Martin‐Lopez & Bermejo, 1998).

Exploration of Diazaspiro Cores in Ligand Development

Xu et al. (2022) synthesized a series of compounds containing benzimidazolone and diazacycloalkane cores, exploring diazaspiroalkanes as bioisosteres in the development of σ2 receptor ligands. Their study highlighted the importance of hydrogen bond and π-stacking interactions in binding affinity (Xu et al., 2022).

Safety And Hazards

Safety data for “2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

特性

IUPAC Name |

2-benzyl-2,6-diazaspiro[3.3]heptane;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.C2H2O4/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12;3-1(4)2(5)6/h1-5,13H,6-10H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBOTFSJYCPDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)CN(C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate | |

CAS RN |

1523606-27-0 | |

| Record name | 2,6-Diazaspiro[3.3]heptane, 2-(phenylmethyl)-, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

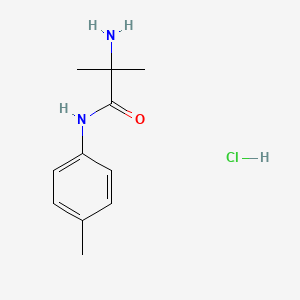

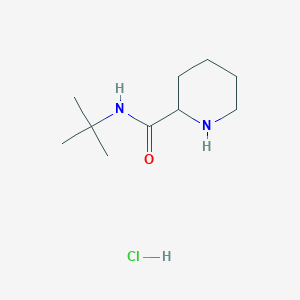

![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)

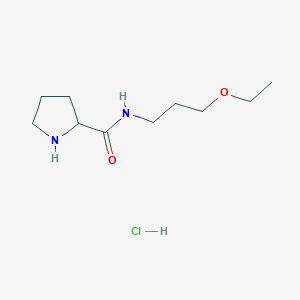

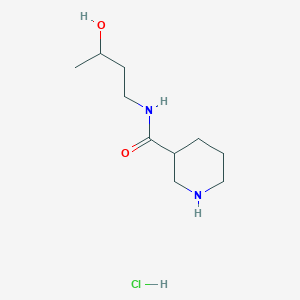

![N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398449.png)

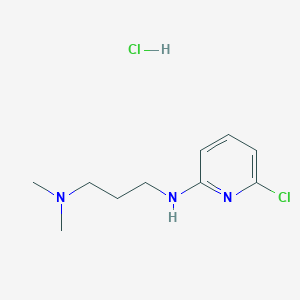

![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)